

Satavaptan in the Treatment of Hyponatremia: A Comparative Analysis Against Placebo

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **satavaptan**, a selective vasopressin V2 receptor antagonist, and its efficacy in correcting hyponatremia compared to placebo. The information is compiled from key clinical trials to support research and development in the field of electrolyte disorders.

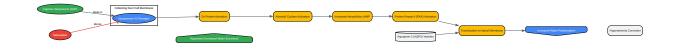
Mechanism of Action

Satavaptan is an orally active, nonpeptide antagonist of the arginine vasopressin (AVP) V2 receptor. By selectively blocking V2 receptors in the renal collecting ducts, **satavaptan** inhibits AVP-mediated water reabsorption, leading to an increase in solute-free water excretion (aquaresis). This process raises serum sodium concentrations in individuals with dilutional hyponatremia.

Signaling Pathway of Vasopressin V2 Receptor and Action of Satavaptan

The following diagram illustrates the signaling cascade initiated by vasopressin and the point of intervention by **satavaptan**.





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Caption: Vasopressin V2 receptor signaling pathway and **satavaptan**'s point of antagonism.

Experimental Protocols

The data presented in this guide are derived from multicenter, double-blind, randomized, placebo-controlled clinical trials. Key aspects of the methodologies are summarized below.

Study Design:

- Randomization: Patients were randomly assigned to receive either satavaptan at varying doses or a placebo.
- Blinding: Both patients and investigators were blinded to the treatment allocation.
- Control: A placebo group was used as a control for comparison.

Patient Population:

- Inclusion Criteria: Adult patients with dilutional hyponatremia, typically defined as a serum sodium concentration of ≤130 mmol/L or 115-132 mmol/L, were enrolled.[1][2] The underlying conditions often included cirrhosis with ascites, congestive heart failure (CHF), or the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[1][2][3]
- Exclusion Criteria: Specific criteria for exclusion were applied, though not detailed in the provided abstracts.



Intervention:

- Treatment Arms: Patients received either placebo or oral satavaptan once daily.
- Dosage: Satavaptan was administered in fixed doses, commonly ranging from 5 mg, 12.5 mg, 25 mg to 50 mg per day.
- Duration: The double-blind treatment period typically ranged from 4 to 14 days, with some studies including longer-term open-label extensions.

Endpoints and Assessments:

- Primary Endpoint: The primary efficacy measure was often the change in serum sodium concentration from baseline.
- Secondary Endpoints: These included the proportion of patients achieving a normal serum sodium level (≥135 mmol/L) or a significant increase from baseline (e.g., ≥5 mmol/L), and changes in body weight and ascites in relevant patient populations.
- Safety Assessments: Adverse events were monitored throughout the studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials comparing **satavaptan** to placebo.

Table 1: Change in Serum Sodium in Patients with Cirrhosis and Hyponatremia

Treatment Group	Mean Change from Baseline to Day 5 (mmol/L)
Placebo	1.3 ± 4.2
Satavaptan 5 mg/day	4.5 ± 3.5
Satavaptan 12.5 mg/day	4.5 ± 4.8
Satavaptan 25 mg/day	6.6 ± 4.3



Table 2: Response Rate in Patients with Dilutional Hyponatremia (CHF)

Treatment Group	Response Rate*
Placebo	26.8%
Satavaptan 25 mg/day	48.6%
Satavaptan 50 mg/day	61.0%

^{*}Response defined as serum sodium ≥135 mmol/L and/or an increase of ≥5 mmol/L from baseline.

Table 3: Response Rate in Patients with SIADH

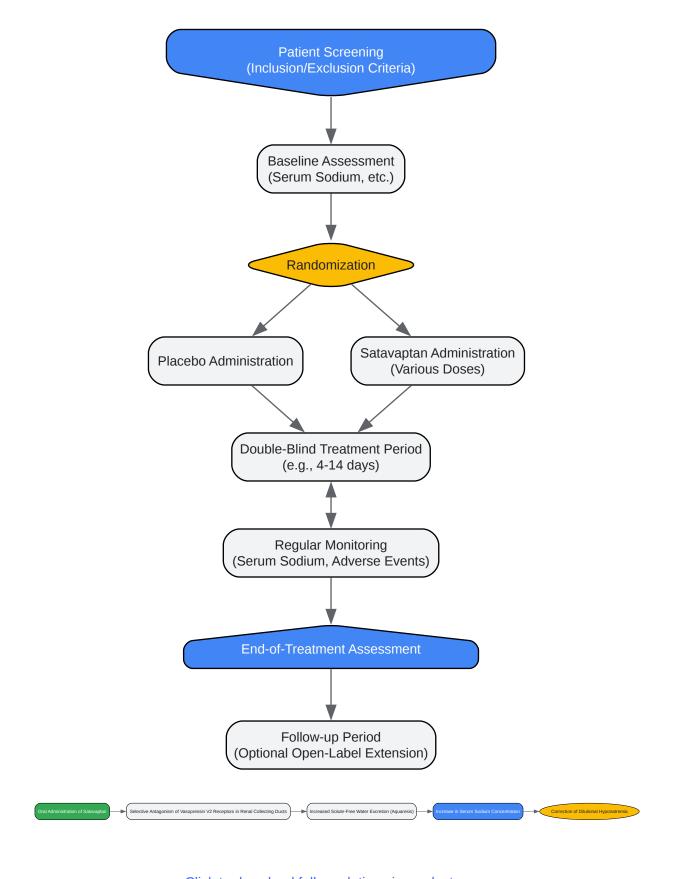
Treatment Group	Responder Rate**	Mean Serum Sodium at End of Double-Blind Period (mmol/L)
Placebo (n=8)	13%	130 ± 5
Satavaptan 25 mg/day (n=14)	79%	136 ± 3
Satavaptan 50 mg/day (n=12)	83%	140 ± 6

^{*}Responder defined as patients whose serum sodium levels normalized or increased by at least 5 mmol/L from baseline.

Experimental Workflow

The diagram below outlines a typical workflow for a clinical trial evaluating the efficacy and safety of **satavaptan**.





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References

- 1. Short- and long-term treatment of dilutional hyponatraemia with satavaptan, a selective arginine vasopressin V2-receptor antagonist: the DILIPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Successful long-term treatment of hyponatremia in syndrome of inappropriate antidiuretic hormone secretion with satavaptan (SR121463B), an orally active nonpeptide vasopressin V2-receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
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